1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone
Description
1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone is a pyrrolidine-derived acetophenone analog characterized by a methoxymethyl substituent at the 3-position of the pyrrolidine ring.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-[3-(methoxymethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9-4-3-8(5-9)6-11-2/h8H,3-6H2,1-2H3 |
InChI Key |
IPNQFIALFWDLAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(C1)COC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-(methoxymethyl)pyrrolidine with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by either activating or inhibiting their functions, depending on the context of its use .
Comparison with Similar Compounds
1-[3-(Hydroxymethyl)-1-pyrrolidinyl]ethanone (CAS 191347-96-3)
- Structural Difference : The methoxymethyl group in the target compound is replaced by a hydroxymethyl group.
- This substitution may also influence hydrogen-bonding interactions in biological systems .
1-[3-(Methoxymethyl)phenyl]ethanone (CAS 754939-57-6)
- Structural Difference : The methoxymethyl group is attached to a benzene ring instead of a pyrrolidine ring.
- Impact : The aromatic system confers distinct electronic properties, such as increased conjugation, which may affect reactivity in substitution or oxidation reactions. This compound is used in flavor chemistry due to its volatility .
1-(1-Tosyl-1H-pyrrol-3-yl)ethanone (CAS 106058-85-9)
- Structural Difference : A tosyl (p-toluenesulfonyl) group replaces the methoxymethyl substituent, and the pyrrolidine ring is replaced by a pyrrole ring.
- Impact : The tosyl group acts as a protecting group, enhancing stability but reducing nucleophilicity. Pyrrole-based analogs are often explored in catalysis or as intermediates in heterocyclic synthesis .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
